Cas no 2287246-75-5 (Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate)

Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate is a chiral oxazolidine derivative widely utilized as a key intermediate in asymmetric synthesis and pharmaceutical applications. Its stereochemically defined (4S,5R) configuration ensures high enantioselectivity in the production of biologically active compounds. The oxazolidine ring structure provides stability while enabling versatile reactivity, particularly in the synthesis of amino acids and peptidomimetics. The ethyl ester moiety enhances solubility in organic solvents, facilitating downstream transformations. This compound is valued for its role in constructing complex molecular architectures with precise stereocontrol, making it a valuable tool in medicinal chemistry and fine chemical synthesis. Storage under inert conditions is recommended to maintain stability.
Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate structure
2287246-75-5 structure
Product Name:Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate
CAS No:2287246-75-5
MF:C9H17NO3
MW:187.236182928085
CID:6571619
PubChem ID:137942347
Update Time:2025-10-31

Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate
    • 2287246-75-5
    • EN300-6747687
    • Inchi: 1S/C9H17NO3/c1-5-12-8(11)7-6(2)13-9(3,4)10-7/h6-7,10H,5H2,1-4H3/t6-,7+/m1/s1
    • InChI Key: ZXTXCVCQUQEXBL-RQJHMYQMSA-N
    • SMILES: O1[C@H](C)[C@@H](C(=O)OCC)NC1(C)C

Computed Properties

  • Exact Mass: 187.12084340g/mol
  • Monoisotopic Mass: 187.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 47.6Ų

Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate Pricemore >>

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Additional information on Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate

Introduction to Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate (CAS No. 2287246-75-5)

Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2287246-75-5, belongs to the class of oxazolidinones, which are known for their versatile applications in drug development. The specific stereochemistry denoted by the configuration (4S,5R) plays a crucial role in determining its biological activity and pharmacokinetic properties.

The molecular structure of Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate consists of a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the ethyl ester group at the 4-position and the trimethyl substitution at the 2- and 5-positions contributes to its unique chemical and biological properties. This compound has been extensively studied for its potential applications in the synthesis of bioactive molecules and as a building block in the development of novel therapeutic agents.

In recent years, there has been a growing interest in the use of oxazolidinone derivatives as scaffolds for drug discovery. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The stereochemical purity of Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate is particularly important, as it can significantly influence the efficacy and safety of derived drug candidates. The enantiomeric purity ensures that the compound behaves predictably in biological systems, minimizing the risk of adverse effects.

One of the most compelling aspects of Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel protease inhibitors, which are essential in treating various diseases by targeting specific enzymatic pathways. For instance, studies have demonstrated its utility in generating derivatives that inhibit the activity of matrix metalloproteinases (MMPs), which are implicated in conditions such as cancer metastasis and rheumatoid arthritis. The ability to modify this scaffold allows for fine-tuning of biological activity, making it a valuable tool in medicinal chemistry.

The synthesis of Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to achieve high yield and enantiomeric purity. Advanced synthetic methodologies have been employed to streamline this process, including asymmetric hydrogenation and chiral auxiliary-assisted reactions. These techniques ensure that the final product meets the stringent requirements for pharmaceutical applications. The growing demand for enantiomerically pure compounds has driven innovation in synthetic chemistry, making it possible to produce complex molecules with high fidelity.

Recent advancements in computational chemistry have further enhanced the understanding of Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate's behavior. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level. This information is crucial for designing drugs with improved binding affinity and selectivity. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly. Such interdisciplinary approaches are becoming increasingly prevalent in modern pharmaceutical research.

The pharmacological profile of Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate has been evaluated through various preclinical studies. These investigations have highlighted its potential as a lead compound for developing new therapies. For example,in vitro assays have shown that derivatives derived from this scaffold exhibit potent inhibitory effects on certain enzymes associated with inflammatory diseases. Additionally,animal models have provided preliminary evidence supporting its therapeutic efficacy without significant toxicity. These findings underscore the importance of Ethyl (4S,5R)-2,2,5-trimethyl-l,3-oxazolidine-l,lcarboxylate as a valuable component in drug development pipelines.

The future prospects for Ethyl (4S,5R)-2,2,s-trimethyl-l,3-oxazolidine-l,lcarboxylate are promising,given its versatility and potential applications across multiple therapeutic areas。Ongoing research aims to explore new synthetic routes that improve yield and scalability while maintaining high enantiomeric purity。Furthermore,investigators are investigating novel derivatives to expand their pharmacological repertoire。Collaborations between academia and industry are fostering innovation,leading to faster translation from laboratory discoveries to clinical candidates。The continued study of this compound will undoubtedly contribute to advancements in medicine and improve patient outcomes worldwide。

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